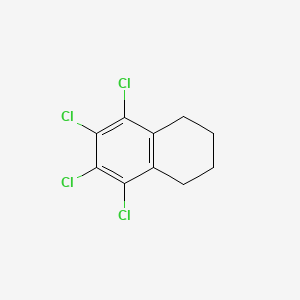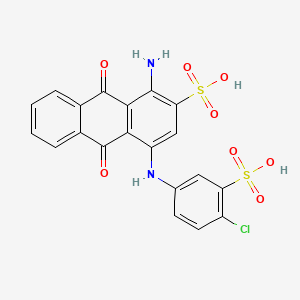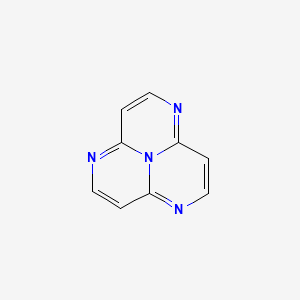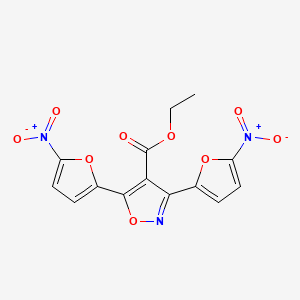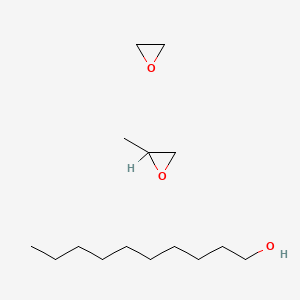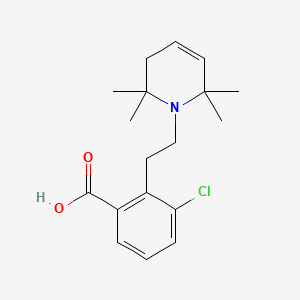
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C13H8F3N3O3 It is characterized by the presence of a nitro group attached to a pyridyl ring and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Nitration of Pyridine: The starting material, 2-pyridine, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Benzamide: The nitrated pyridine is then reacted with 3-(trifluoromethyl)benzoic acid to form the desired benzamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the pyridyl ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(5-amino-2-pyridyl)-3-(trifluoromethyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized pyridyl derivatives.
Scientific Research Applications
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-Nitro-2-pyridyl)-1,2-ethanediamine: Similar in structure but with an ethanediamine moiety instead of a benzamide.
N-(5-Nitro-2-pyridyl)-4-trifluoromethylbenzamide: Similar but with the trifluoromethyl group at a different position on the benzamide ring.
Uniqueness
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H8F3N3O3 |
|---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
N-(5-nitropyridin-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)12(20)18-11-5-4-10(7-17-11)19(21)22/h1-7H,(H,17,18,20) |
InChI Key |
UZNPEGCYJYYFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


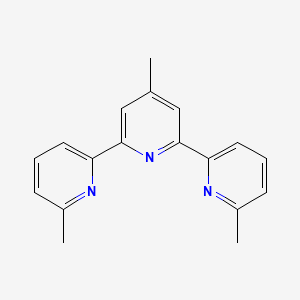
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
